molecular formula C32H24N2O6 B14207313 3-Hydroxynaphthalene-2-carboxylic acid;4-pyridin-4-ylpyridine CAS No. 917965-47-0

3-Hydroxynaphthalene-2-carboxylic acid;4-pyridin-4-ylpyridine

Cat. No.: B14207313
CAS No.: 917965-47-0
M. Wt: 532.5 g/mol
InChI Key: DUHMCEKCGPOAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxynaphthalene-2-carboxylic acid;4-pyridin-4-ylpyridine: is a compound that combines the structural features of naphthalene and pyridine The naphthalene moiety is known for its aromatic properties, while the pyridine ring is a basic heterocycle commonly found in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxynaphthalene-2-carboxylic acid typically involves the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction . This reaction involves the treatment of 2-naphthol with carbon dioxide under high pressure and temperature in the presence of a strong base, such as sodium hydroxide. The resulting product is then purified through recrystallization.

For the synthesis of 4-pyridin-4-ylpyridine, a common method involves the condensation of pyridine-4-carbaldehyde with ammonia or a primary amine under acidic conditions . This reaction forms the pyridine-pyridine linkage, resulting in the desired compound.

Industrial Production Methods: Industrial production of these compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography and distillation, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Hydroxynaphthalene-2-carboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

    Substitution: The hydroxyl group in 3-hydroxynaphthalene-2-carboxylic acid can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

    Oxidation: Quinones, oxidized naphthalene derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Alkylated or acylated naphthalene derivatives.

Comparison with Similar Compounds

Uniqueness: 3-Hydroxynaphthalene-2-carboxylic acid is unique due to its specific substitution pattern, which allows for diverse chemical reactions and applications. Its combination with 4-pyridin-4-ylpyridine further enhances its potential in various fields, making it a versatile compound for research and industrial use.

Properties

CAS No.

917965-47-0

Molecular Formula

C32H24N2O6

Molecular Weight

532.5 g/mol

IUPAC Name

3-hydroxynaphthalene-2-carboxylic acid;4-pyridin-4-ylpyridine

InChI

InChI=1S/2C11H8O3.C10H8N2/c2*12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;1-5-11-6-2-9(1)10-3-7-12-8-4-10/h2*1-6,12H,(H,13,14);1-8H

InChI Key

DUHMCEKCGPOAMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O.C1=CN=CC=C1C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.